![molecular formula C14H11FO3 B578110 3-Fluoro-4-(4-methoxyphenyl)benzoic acid CAS No. 1261892-86-7](/img/structure/B578110.png)
3-Fluoro-4-(4-methoxyphenyl)benzoic acid
Overview
Description
3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .
Synthesis Analysis
The synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid involves several steps. The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid is represented by the formula C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-11-5-2-9 (3-6-11)12-7-4-10 (14 (16)17)8-13 (12)15/h2-8H,1H3, (H,16,17) .Chemical Reactions Analysis
3-Fluoro-4-(4-methoxyphenyl)benzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical And Chemical Properties Analysis
3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a white powder with a melting point of 211-213 °C . Its molecular weight is 170.14 g/mol .Scientific Research Applications
Alzheimer’s Disease Treatment
3-Fluoro-4-(4-methoxyphenyl)benzoic acid: is utilized as an intermediate in the synthesis of compounds for treating Alzheimer’s disease. The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, which are pivotal in creating esters with ligustrazine moieties. These esters have shown potential in Alzheimer’s disease treatment by targeting various pathways involved in the disease’s progression .
Antimicrobial Applications
The compound can be transformed into hydrazide, which is then used to synthesize 1,3,4-oxadiazole derivatives . These derivatives possess a 3-fluoro-4-methoxyphenyl moiety and have demonstrated significant antimicrobial properties, making them valuable in the development of new antimicrobial agents .
Synthesis of Benzoyl Chloride
3-Fluoro-4-(4-methoxyphenyl)benzoic acid: can be converted into benzoyl chloride using thionyl chloride. This enhances its reactivity, providing a platform for Friedel-Crafts acylation reactions. This reaction is essential in synthesizing various aromatic ketones, which are key intermediates in pharmaceuticals and agrochemicals .
Fischer Esterification
The compound undergoes Fischer esterification, a fundamental organic reaction used to produce esters. In the context of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid , this reaction is particularly useful for creating esters that can be further modified for pharmaceutical applications .
Fluorinated Building Blocks
As a fluorinated benzoic acid derivative, 3-Fluoro-4-(4-methoxyphenyl)benzoic acid serves as a building block in medicinal chemistry. Its fluorinated nature makes it a candidate for developing drugs with enhanced metabolic stability and bioavailability .
Material Science Research
The compound’s unique structure and reactivity profile make it a candidate for material science research, particularly in the development of organic electronic materials. Its ability to undergo various chemical transformations allows for the fine-tuning of electronic properties in materials .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, suggesting it may interact with a range of biological targets .
Mode of Action
The fluoride substituent in 3-Fluoro-4-(4-methoxyphenyl)benzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This suggests that the compound may interact with its targets through these chemical groups, leading to changes in the target’s function or activity .
Biochemical Pathways
The compound can undergo various reactions, including fischer esterification, which could potentially affect various biochemical pathways .
Result of Action
It is known that the compound can afford esters with ligustrazine moiety for the treatment of alzheimer’s disease , suggesting it may have neuroprotective effects.
properties
IUPAC Name |
3-fluoro-4-(4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIRDCPNZXELCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681404 | |
Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methoxyphenyl)benzoic acid | |
CAS RN |
1261892-86-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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